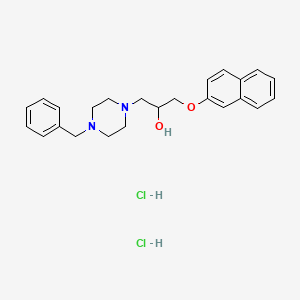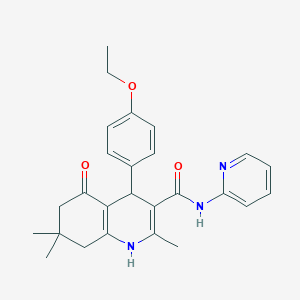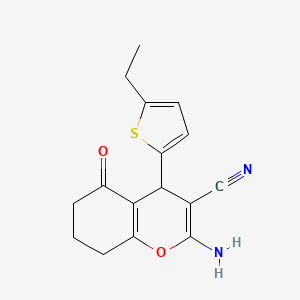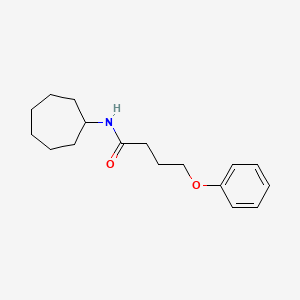![molecular formula C18H13BrN4O2 B5029927 2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B5029927.png)
2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure, which is a fusion of an indole and a chromene moiety. The presence of various functional groups such as amino, bromo, methyl, oxo, and carbonitrile makes this compound highly versatile and significant in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-bromo-5-methylindole with a suitable aldehyde and a nitrile source in the presence of a base can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale production.
化学反应分析
Types of Reactions
2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The presence of multiple functional groups allows for diverse interactions with biological molecules .
相似化合物的比较
Similar Compounds
5-Bromo-3-methylindole: Shares the bromo and methyl groups but lacks the spirocyclic structure.
2-Amino-5-bromobenzoic acid: Contains the bromo and amino groups but has a different core structure.
6-Bromo-5-hydroxy-1-methyl-2-(phenylthio)methylindole-3-carboxylate: Similar in having a bromo and indole moiety but differs in other functional groups.
Uniqueness
The uniqueness of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of various functional groups in a single molecule allows for versatile applications and interactions, making it a valuable compound in research and industry.
属性
IUPAC Name |
2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-8-4-11-14(6-13(8)19)23-17(24)18(11)10-3-2-9(21)5-15(10)25-16(22)12(18)7-20/h2-6H,21-22H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKUISOQXASRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C23C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5029868.png)
![2-chloro-5-{5-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B5029874.png)
![(5E)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5029880.png)

![(5E)-5-[(1-methylindol-3-yl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5029898.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)

![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)
